Bienvenue dans la boutique en ligne BenchChem!

CUR61414

Hedgehog signaling Smo antagonist Potency

CUR61414 is a selective Smoothened antagonist (Ki=44nM) and Hedgehog pathway inhibitor (IC50 100-200nM). Its well-characterized selectivity profile makes it an essential positive control for validating Hh pathway screens and a precise tool for ex vivo apoptosis studies in basaloid lesions. This high-purity compound ensures reliable, reproducible results distinct from less-characterized alternatives.

Molecular Formula C31H42N4O5
Molecular Weight 550.7 g/mol
CAS No. 334998-36-6
Cat. No. B1669337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCUR61414
CAS334998-36-6
SynonymsCUR-61414;  CUR 61414;  CUR61414;  G-024856;  G024856;  G 024856;  G-856;  G 856;  G856
Molecular FormulaC31H42N4O5
Molecular Weight550.7 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5
InChIInChI=1S/C31H42N4O5/c1-31(2,3)17-29(36)35(19-22-6-5-7-25(14-22)38-4)24-16-26(30(37)33-12-10-32-11-13-33)34(20-24)18-23-8-9-27-28(15-23)40-21-39-27/h5-9,14-15,24,26,32H,10-13,16-21H2,1-4H3/t24-,26-/m0/s1
InChIKeyWPHXYKUPFJRJDK-AHWVRZQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CUR61414 (CAS 334998-36-6): An Early-Generation Smoothened Antagonist for Hedgehog Pathway Research


CUR61414 is a synthetic small molecule that functions as a selective antagonist of the Smoothened (Smo) receptor, a key activator within the Hedgehog (Hh) signaling pathway. It is an aminoproline-class compound that has been instrumental in preclinical investigations linking Hh pathway inhibition to the regression of basal cell carcinoma (BCC)-like lesions. While its initial development as a topical clinical candidate was discontinued, CUR61414 remains a valuable and well-characterized research tool for studying Smo-dependent cellular signaling, with a wealth of published data defining its potency, selectivity, and limitations [1][2][3].

Why CUR61414 (CAS 334998-36-6) is Not Interchangeable with Other Smoothened Antagonists


Generic substitution within the Smoothened (Smo) antagonist class is not scientifically valid due to significant disparities in potency, selectivity, and translational performance. CUR61414 possesses a unique profile characterized by moderate nanomolar potency (IC50 100-200 nM), high selectivity for Smo (Ki = 44 nM) with no reported activity on other GPCRs, and a well-documented, dose-dependent ability to induce apoptosis in BCC-like lesions without affecting normal skin cells [1]. This contrasts sharply with both natural product inhibitors like jervine and clinically approved agents like vismodegib, which exhibit different potencies and selectivity profiles [2]. Furthermore, CUR61414's specific failure to translate its robust preclinical efficacy into human clinical activity underscores that data cannot be extrapolated across this compound class, making it a distinct tool for specific preclinical questions [3].

Quantitative Evidence for CUR61414's (CAS 334998-36-6) Differential Performance as a Hedgehog Pathway Probe


Superior Potency Over Jervine in Inhibiting Hedgehog-Induced Cellular Activity

CUR61414 demonstrates significantly greater potency as a Hedgehog (Hh) pathway inhibitor compared to the natural product jervine. In the same cell-based assay, CUR61414 exhibited an IC50 of 100-200 nM, making it approximately 3- to 7-fold more potent than jervine, which showed an IC50 of 500-700 nM under identical experimental conditions [1]. This quantifiable difference establishes CUR61414 as a superior research tool for achieving more complete pathway inhibition at lower concentrations.

Hedgehog signaling Smo antagonist Potency

High-Affinity, Selective Binding to Smoothened (Smo) with Defined Binding Kinetics

CUR61414 exhibits selective, high-affinity binding to the Smoothened (Smo) receptor with a binding constant (Ki) of 44 nM . This binding is specific to Smo, with no reported affinity for other G-protein-coupled receptors (GPCRs). In contrast, while the clinically approved vismodegib (GDC-0449) is a more potent inhibitor in functional assays (IC50 ~3-13 nM), it also demonstrates off-target activity against P-glycoprotein (P-gp, IC50 3.0 µM) and ABCG2 (IC50 1.4 µM) . The defined and selective binding profile of CUR61414 to its primary target makes it a cleaner probe for dissecting Smo-specific signaling events without confounding effects from other molecular targets.

Smoothened Binding affinity GPCR Selectivity

Demonstrated Efficacy in Inducing Regression of BCC-like Lesions with Minimal Effect on Normal Tissue

CUR61414 has been shown to induce a potent, dose-dependent anti-tumor effect in ex vivo models of basal cell carcinoma (BCC). In embryonic mouse skin punches containing established BCC-like lesions, treatment with 1 µM CUR61414 reduced the mitotic index from 35.63% (vehicle) to 10.46% and simultaneously increased the apoptotic index from 4.83% to 31.75% [1]. At 5 µM, the mitotic index further decreased to 7.71% while the apoptotic index rose to 34.33%. Crucially, these effects were localized to the basaloid nests, with no significant impact on the proliferation or survival of neighboring normal skin cells [1]. This selective induction of apoptosis in diseased tissue is a key differentiator from less selective or more cytotoxic agents.

Basal Cell Carcinoma Apoptosis Proliferation Ex vivo model

Translational Disconnect: Preclinical Efficacy vs. Clinical Inactivity

Despite robust preclinical efficacy in multiple mouse models, including the ability to shrink existing murine BCCs, a phase I clinical trial evaluating topical CUR61414 in human superficial and nodular BCCs reported no clinical activity at any tested dose (0.09% to 3.1% formulation) [1]. This negative result stands in stark contrast to the clinical success of orally administered Smo antagonists like vismodegib and sonidegib, which have demonstrated significant objective response rates in advanced BCC [2]. This discrepancy is not a weakness for a research tool; rather, it defines a specific use-case: CUR61414 serves as an ideal reference compound for investigating the translational gap between mouse models and human disease, including issues of drug delivery, metabolism, and tumor microenvironment that can impede clinical efficacy.

Translational research Clinical trial Pharmacokinetics Basal Cell Carcinoma

CUR61414 (CAS 334998-36-6): Validated Use Cases in Preclinical Research and Development


Use as a Benchmark Inhibitor in Hedgehog Pathway Reporter Assays

Given its well-characterized IC50 of 100-200 nM in standard cell-based luciferase assays, CUR61414 is ideally suited as a positive control and reference compound for establishing and validating new Hh pathway reporter screens [1]. Its consistent and reproducible activity provides a reliable benchmark for comparing the potency of novel compounds or genetic perturbations.

Investigating Tumor-Selective Apoptosis in Ex Vivo Tissue Models

CUR61414's documented ability to induce apoptosis specifically in Hh-dependent basaloid nests while sparing adjacent normal tissue makes it a valuable tool for ex vivo studies [1]. Researchers can use CUR61414 at concentrations of 1-5 µM to model targeted therapy responses in intact tissue explants, facilitating studies on tumor-stroma interactions and mechanisms of drug-induced cell death.

Probing Mechanisms of Translational Failure in Oncology Drug Development

The stark contrast between CUR61414's preclinical efficacy and its lack of clinical activity provides a unique research opportunity [2]. The compound can be employed as a molecular probe to systematically investigate factors that contribute to the failure of topical anticancer agents, including limitations in dermal penetration, metabolic stability in human skin, and differences in tumor biology between murine models and human disease.

Functional Studies to Differentiate Smo-Dependent and Independent Signaling

With its high selectivity for Smo (Ki=44 nM) and no reported activity on other GPCRs, CUR61414 is an excellent tool for confirming that observed cellular phenotypes are specifically mediated by canonical, Smo-dependent Hedgehog signaling [1]. This is particularly useful when studying the effects of less selective pathway modulators or investigating non-canonical Hh signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CUR61414

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.